![molecular formula C14H14N2 B074644 N,N-Dimethyl-9H-carbazol-3-amine CAS No. 1140-50-7](/img/structure/B74644.png)
N,N-Dimethyl-9H-carbazol-3-amine
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Description
N,N-Dimethyl-9H-carbazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C14H14N2 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 608339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
N,N-Dimethyl-9H-carbazol-3-amine and its derivatives have shown significant biological activities, making them valuable in drug development. The compound exhibits potential antitumor , antiviral , and anti-inflammatory properties. Research indicates that carbazole derivatives can interact with various biological targets, influencing pathways involved in cancer proliferation and inflammation.
Table 1: Biological Activities of this compound Derivatives
Derivative | Activity | Reference |
---|---|---|
3-Amino-N,N-dimethylcarbazole | Anticancer | |
3-Amino-9-ethylcarbazole | Antiviral | |
3-Amino-N,N-diethylcarbazole | Anti-inflammatory |
Case Study: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound inhibited cell growth in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. Further investigations are needed to elucidate the exact mechanisms of action and optimize therapeutic efficacy.
Material Science
This compound is also utilized in material science, particularly in the development of organic electronic devices.
Organic Light Emitting Diodes (OLEDs)
The compound serves as a hole transport material in OLEDs due to its favorable electronic properties. Its ability to facilitate charge transport enhances the efficiency and stability of OLED devices.
Table 2: Properties of this compound in OLEDs
Property | Value | Significance |
---|---|---|
HOMO Energy Level | 5.3 eV | Indicates good hole transport ability |
LUMO Energy Level | 2.2 eV | Suitable for electron injection |
Hole Mobility | 5.43×10−5cm2/V⋅s | Enhances device performance |
Synthesis of Derivatives
The versatility of this compound allows for the synthesis of various derivatives that can enhance its biological activity or tailor its properties for specific applications.
Synthetic Routes
Common synthetic methods include:
- Nucleophilic Substitution Reactions: Used to introduce different substituents at various positions on the carbazole ring.
- Condensation Reactions: Employed to create more complex structures with enhanced biological activity.
Properties
CAS No. |
1140-50-7 |
---|---|
Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
N,N-dimethyl-9H-carbazol-3-amine |
InChI |
InChI=1S/C14H14N2/c1-16(2)10-7-8-14-12(9-10)11-5-3-4-6-13(11)15-14/h3-9,15H,1-2H3 |
InChI Key |
WVFCDEWIOQYSID-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C32 |
Synonyms |
N,N-Dimethyl-9H-carbazol-3-amine |
Origin of Product |
United States |
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